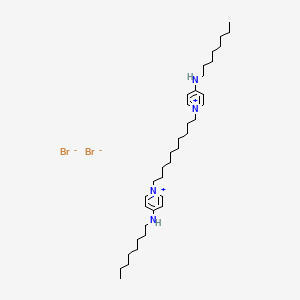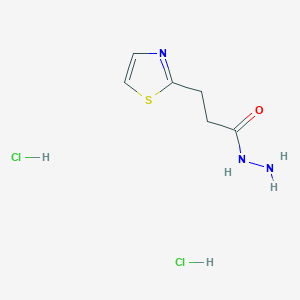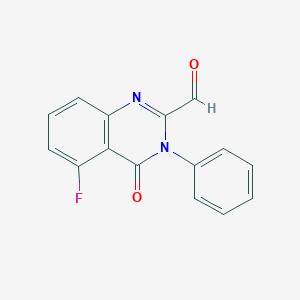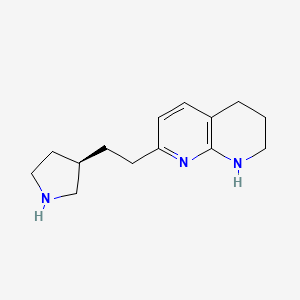
(R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tetrahydro-naphthyridine moiety. Its stereochemistry, denoted by the ®-configuration, plays a crucial role in its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of an appropriate amine with a dihaloalkane under basic conditions.
Construction of the Tetrahydro-naphthyridine Moiety: This involves a series of condensation reactions, often using aldehydes or ketones as starting materials.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidine ring with the tetrahydro-naphthyridine moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or arylated derivatives.
科学研究应用
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- ®-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride
- Ethyl ®-2-(pyrrolidin-3-yl)acetate hydrochloride
Uniqueness
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific combination of a pyrrolidine ring and a tetrahydro-naphthyridine moiety, which imparts distinct chemical and biological properties. Its stereochemistry further enhances its specificity and potency in biological systems.
属性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC 名称 |
7-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C14H21N3/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11/h4,6,11,15H,1-3,5,7-10H2,(H,16,17)/t11-/m1/s1 |
InChI 键 |
YZJGRVBLGILSDF-LLVKDONJSA-N |
手性 SMILES |
C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCNC3 |
规范 SMILES |
C1CC2=C(NC1)N=C(C=C2)CCC3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




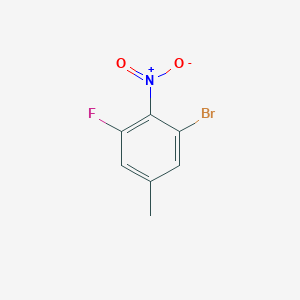

![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)



